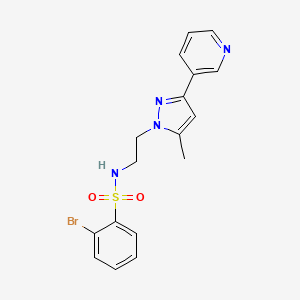

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

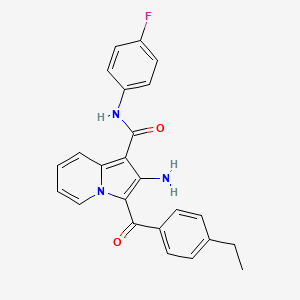

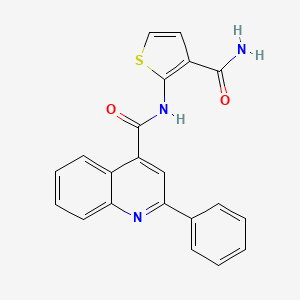

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a benzyl group (a C6H5CH2-), a benzyloxy group (a C6H5CH2O-), and a methylpiperazine group (a piperazine ring with a methyl group attached) .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The exact structure would depend on the specific locations and orientations of these groups .Scientific Research Applications

In Silico Drug Prediction and Microbial Investigation

Research led by Pandya et al. (2019) involved synthesizing a library of compounds related to (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone. This study focused on in silico ADME prediction properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities. The results indicated good to moderate activity against bacterial strains, with certain compounds showing better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. The in-silico analysis revealed excellent drug-likeness properties for the synthesized compounds (Pandya et al., 2019).

Antifungal and Anti-inflammatory Activity

A study by Arunkumar et al. (2009) synthesized a new series of pyrazole derivatives of gallic acid, which are structurally related to the compound . These compounds were evaluated for their in vivo anti-inflammatory activity and were found to exhibit good anti-inflammatory properties (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Antibacterial Screening

Landage et al. (2019) conducted a study on novel Thiazolyl Pyrazole and Benzoxazole derivatives, which share a structural framework with the compound . These synthesized compounds were characterized and screened for their antibacterial activities, highlighting the potential for bacterial strain targeting applications (Landage, Thube, & Karale, 2019).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) worked on a series of compounds, including pyrazole-carbonitriles and benzimidazol-phenyl methanones, which are related to the compound . Their research evaluated these compounds for antioxidant and antimicrobial activities. Some compounds displayed high activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating the potential of these compounds in antimicrobial applications (Bassyouni et al., 2012).

CNS Receptor Affinity

A study by Beduerftig et al. (2001) involved synthesizing 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine. This research aimed to find compounds with affinity for central nervous system receptors, indicating potential applications in CNS-related therapeutic research (Beduerftig, Weigl, & Wünsch, 2001).

Future Directions

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by indole derivatives . Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, this compound may potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier, which could make this compound potentially useful in central nervous system disorders .

Result of Action

Similar compounds have been shown to have cytotoxic activity against various cancer cell lines . Therefore, this compound may potentially induce apoptosis or inhibit cell proliferation in certain types of cancer cells .

Properties

IUPAC Name |

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-25-12-14-26(15-13-25)23(28)21-17-27(16-19-8-4-2-5-9-19)24-22(21)29-18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEGLEXUUCFGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)

![6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2992007.png)

![4-fluoro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2992008.png)